1,5-Difluoro-2-methoxy-3-methylbenzene
Description
1,5-Difluoro-2-methoxy-3-methylbenzene is a substituted aromatic compound featuring two fluorine atoms at the 1- and 5-positions, a methoxy group at position 2, and a methyl group at position 2. The fluorine atoms enhance electron-withdrawing effects, while the methoxy and methyl groups influence solubility and regioselectivity in further reactions.
Properties
CAS No. |
217085-78-4 |
|---|---|
Molecular Formula |
C8H8F2O |
Molecular Weight |
158.14 g/mol |
IUPAC Name |
1,5-difluoro-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8F2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3 |
InChI Key |
YAJNGMJBXSZXQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The compound’s reactivity and applications can be contextualized by comparing it to analogues with similar substituents:
Halogen-Substituted Analogues
1,5-Dibromo-3-fluoro-2-methoxybenzene (CAS: 202982-75-0)
- Structure : Bromine replaces fluorine at positions 1 and 5, with a single fluorine at position 3.
- Key Differences :
- Bromine’s larger atomic radius increases steric hindrance and polarizability compared to fluorine.
- Higher molecular weight (283.92 g/mol vs. ~192.17 g/mol for the target compound) .
- Reduced electrophilicity due to weaker electron-withdrawing effects of Br vs. F.
1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene (CAS: 1093973-12-6)
- Structure : Chlorine (positions 1,5), iodine (position 3), and a methoxymethoxy group (position 2).
- Key Differences :
Boronic Acid Derivatives
2,6-Difluoro-3-methoxyphenylboronic Acid (CAS: 870779-02-5)
- Structure : Boronic acid group at position 1, fluorine at 2 and 6, methoxy at 3.
- Key Differences :
Methyl-Substituted Analogues
1,5-Diiodo-2,4-dimethylbenzene (CAS: 4102-50-5)
- Structure : Methyl groups at positions 2 and 4, iodine at 1 and 4.
- Key Differences :
Physical and Chemical Properties (Table 1)
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | Reactivity Notes |
|---|---|---|---|---|---|
| 1,5-Difluoro-2-methoxy-3-methylbenzene | C₈H₈F₂OCH₃ | ~192.17 | 1,5-F; 2-OCH₃; 3-CH₃ | Moderate in polar solvents | Electrophilic substitution |
| 1,5-Dibromo-3-fluoro-2-methoxybenzene | C₇H₅Br₂FO | 283.92 | 1,5-Br; 3-F; 2-OCH₃ | Low in water | SNAr reactions favored |
| 2,6-Difluoro-3-methoxyphenylboronic Acid | C₇H₆F₂O₃B | 199.93 | 2,6-F; 3-OCH₃; 1-B(OH)₂ | High in DMSO | Suzuki coupling |
Research Findings and Gaps
- Reactivity Trends : Fluorine’s electron-withdrawing effect in the target compound may direct electrophilic substitution to the para position relative to the methyl group.
- Steric Effects : The methyl group at position 3 could hinder reactions at adjacent positions, a contrast to 1,5-diiodo-2,4-dimethylbenzene, where methyl groups enhance steric protection .
- Data Limitations : Direct experimental data (e.g., melting points, NMR shifts) for the target compound are absent in the provided evidence, necessitating further studies.
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